Molybdenum(II) acetylacetonate

Description

Properties

IUPAC Name |

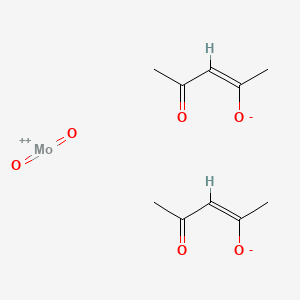

dioxomolybdenum(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;+2;;/p-2/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMUJBBRXZPAJY-VGKOASNMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Mo+2]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary method for synthesizing Mo(acac)₃ involves the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with acetylacetone (Hacac) under inert atmospheric conditions. The reaction proceeds via ligand substitution, where CO groups are replaced by acetylacetonate anions. The stoichiometric ratio of Mo(CO)₆ to Hacac is critical, with optimal yields achieved at 0.05–0.10 moles of Mo(CO)₆ per mole of Hacac . Excess Hacac acts as both a reactant and solvent, ensuring complete dissolution of Mo(CO)₆ and minimizing side reactions.

Table 1: Reaction Parameters for Mo(acac)₃ Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Mo(CO)₆:Hacac molar ratio | 0.005–0.20 | 0.05–0.10 |

| Temperature (°C) | 100–160 | 150–155 |

| Reaction time (hours) | 4–8 | 6 |

| Atmosphere | Nitrogen/Argon | Nitrogen |

| Yield | 70–93% | 93% |

Procedural Details

-

Dissolution and Heating : Mo(CO)₆ is dissolved in Hacac under vigorous stirring, with gradual heating to 150–155°C over 1.5 hours. The solution transitions from pale yellow to dark orange as CO ligands dissociate.

-

Sublimation Control : Unreacted Mo(CO)₆ sublimes at elevated temperatures, depositing on cooler surfaces of the reaction vessel. Periodic reintroduction of this sublimate into the reaction medium ensures complete conversion.

-

Termination Criteria : Reaction completion is confirmed by the cessation of sublimation and stabilization of the solution’s dark-purple hue.

Purification and Isolation

Post-reaction, the product is isolated via vacuum distillation to remove residual Hacac, followed by sublimation at 170–180°C under reduced pressure. This yields high-purity Mo(acac)₃ as dark-purple crystals, with a reported melting point of 170–180°C.

Comparative Analysis of Alternative Beta-Diketone Complexes

While acetylacetone is the preferred ligand, the patent outlines the adaptability of this method to other β-diketones (e.g., benzoylacetone, dibenzoylmethane). Substituted β-diketones alter the electronic environment of the molybdenum center, influencing the compound’s solubility and catalytic properties. However, acetylacetone remains optimal due to its balanced steric profile and cost-effectiveness.

Challenges in Achieving Lower Oxidation States (Mo(II))

The absence of documented methods for Mo(II) acetylacetonate in the provided sources raises critical questions:

-

Thermodynamic Instability : Mo(II) complexes are prone to oxidation in air, complicating isolation.

-

Ligand Disproportionation : Acetylacetonate ligands may induce redox reactions, favoring Mo(III) or Mo(IV) states.

-

Synthetic Precursors : Mo(CO)₆ (Mo(0)) and MoO₃ (Mo(VI)) are common starting materials, bypassing Mo(II) intermediates.

Characterization and Quality Control

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy : Mo(acac)₃ exhibits characteristic C=O stretches at 1575–1600 cm⁻¹ and Mo–O vibrations at 450–500 cm⁻¹. The absence of CO stretches (1900–2100 cm⁻¹) confirms complete ligand substitution.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR in CD₂Cl₂ reveals two distinct methyl resonances (δ 1.8–2.1 ppm), arising from inequivalent environments in the chelated acac ligand.

Chemical Reactions Analysis

Catalytic Epoxidation of Alkenes

Molybdenum acetylacetonate derivatives, particularly MoO₂(acac)₂ (Mo(VI)), serve as efficient catalysts for alkene epoxidation using alkyl hydroperoxides (e.g., tert-butyl hydroperoxide) .

Key Reaction Parameters:

| Parameter | Optimized Value |

|---|---|

| Solvent | Dichloromethane or methanol |

| Oxidant | tert-Butyl hydroperoxide (TBHP) |

| Catalyst loading | 0.5–1.5 mol% |

| Temperature | 60–80°C |

| Reaction time | 4–12 hours |

Substrate Scope :

| Alkene | Epoxide Yield (%) |

|---|---|

| Cyclooctene | 85–95 |

| Styrene | 75–80 |

| 1-Hexene | 65–70 |

Mechanistic Insights :

-

MoO₂(acac)₂ activates TBHP via oxygen transfer, forming a peroxo-molybdenum intermediate.

-

Epoxidation proceeds through a radical pathway, with high regioselectivity for terminal alkenes .

Immobilization and Heterogeneous Catalysis

MoO₂(acac)₂ has been anchored onto functionalized multiwall carbon nanotubes (MWCNTs) for recyclable epoxidation:

Immobilization Strategies:

-

Covalent bonding : MWCNT-COCl reacts with MoO₂(acac)₂ to form MWCNT-CO(acac)MoO₂(acac) .

-

Coordination via amine linkers : Ethylene diamine-functionalized MWCNTs bind MoO₂(acac)₂ through imine bonds .

Catalytic Performance :

| Catalyst | Epoxide Yield (Cycle 1) | Epoxide Yield (Cycle 5) |

|---|---|---|

| MWCNT-CO(acac)MoO₂(acac) | 92% | 78% |

| MWCNT-NH-MoO₂(acac) | 88% | 65% |

Complexation with Schiff Bases and Oximes

Mo(acac)₃ reacts with β-diketone-derived Schiff bases (e.g., HOC(R)CHC(R')=NC₆H₅) to form Mo(VI) complexes for oxidation catalysis :

Reaction Scheme :

Characterization Data :

| Complex | IR ν(C=N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

|---|---|---|

| [MoO₂{ON=C(CH₃)C₅H₄N}₂] | 1605 | 517, 351 |

| [MoO₂{OC(C₆H₅)CHC(C₆H₅)=NC₆H₅}₂] | 1610 | 360, 305 |

Antifungal Activity

Mo(acac)₃ derivatives exhibit anticandidal activity:

Scientific Research Applications

Structural Characteristics

Molybdenum(II) acetylacetonate features a central molybdenum atom coordinated by two acetylacetonate ligands. The structure is characterized by:

- Coordination Geometry : Predominantly octahedral.

- Bonding : The ligands form chelate rings with the metal center, enhancing stability.

- Physical Properties : It is typically a yellow solid that is soluble in organic solvents.

Catalysis

This compound is widely used as a catalyst in various chemical reactions, particularly in organic synthesis. Its applications include:

- Epoxidation Reactions : Effective in the epoxidation of alkenes, including cis-cyclooctene, where it demonstrates high catalytic efficiency even at a large scale .

- Oxidation Reactions : Acts as a catalyst for the oxidation of functional groups in the presence of stoichiometric oxidants .

- Polymerization Processes : Utilized in polymerization reactions, including hydrogenation and amination processes .

Synthesis of Molybdenum Compounds

This compound serves as an intermediate in synthesizing various molybdenum complexes. For instance:

- It can be converted into other quadruply bonded molybdenum compounds by ligand substitution, leading to complexes like .

- The compound can also be used to prepare molybdenum oxides through thermal decomposition processes, which are useful for thin film applications .

Atomic Layer Deposition (ALD)

In materials science, this compound is explored as a precursor for atomic layer deposition techniques, allowing for the controlled growth of molybdenum oxide films on substrates like alumina. This method is beneficial for applications in catalysis and electronics due to its precision and uniformity .

Research and Development

Ongoing research focuses on enhancing the efficiency of molybdenum-based catalysts. Recent studies have shown that immobilizing these complexes on nanoparticles can improve their catalytic performance while providing stability under reaction conditions .

Case Study 1: Epoxidation of Alkenes

A study demonstrated the effectiveness of this compound in catalyzing the epoxidation of alkenes using hydrogen peroxide as an oxidant. The results indicated high yields and selectivity, making it a viable option for industrial applications.

Case Study 2: Synthesis of Molybdenum Oxide Films

Research involving the thermal decomposition of this compound highlighted its potential in producing high-quality molybdenum oxide films via ALD. The films exhibited desirable electrical properties suitable for semiconductor applications.

Mechanism of Action

The mechanism by which molybdenum(II) acetylacetonate exerts its effects is primarily through its coordination chemistry. The acetylacetonate ligands stabilize the molybdenum ion, allowing it to participate in various catalytic cycles. The compound can interact with substrates through ligand exchange, redox reactions, and coordination to active sites, facilitating chemical transformations .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 326.15 g/mol

- Melting Point : 184°C (decomposition)

- Solubility : 8.52 g/100 mL in water at 20°C

- Applications: Widely used as a precursor in catalysis (e.g., oxidation reactions, ethylene polymerization) and material science (e.g., synthesis of porous carbon frameworks, hybrid nanoparticles) .

Comparison with Similar Metal Acetylacetonates

Cobalt(II) Acetylacetonate [Co(acac)₂] :

Manganese(II) Acetylacetonate [Mn(acac)₂] :

- Oxidation State : Mn²⁺.

- Applications: Forms trinuclear coordination complexes with phthalocyanines, showing magnetic properties (e.g., low-spin dicyano assemblies) .

- Key Differences :

Ruthenium(II) Acetylacetonate [Ru(acac)₃] :

- Oxidation State : Ru³⁺.

- Applications: Used in high-entropy alloy nanosheets (HEA NSs) for electrocatalysis (e.g., hydrogen evolution reaction) .

- Key Differences :

Copper(II) Acetylacetonate [Cu(acac)₂] :

- Oxidation State : Cu²⁺.

- Applications: Forms reactive oxygen species (ROS) nanogenerators in hybrid carbon dots and thin films for optoelectronic applications .

Catalytic Performance

Notable Findings:

- MoO₂(acac)₂ demonstrates superior stability in high-temperature pyrolysis (e.g., embedded in ZIF-8 frameworks) compared to Fe or Zn acetylacetonates, which volatilize more readily .

- Ligand substituents in Co(acac)₂ derivatives increase CO stretching frequency (electron-withdrawing groups), enhancing catalytic activity—a tuning strategy less explored for molybdenum analogs .

Comparisons with Other Acetylacetonates :

- Fe(acac)₃ and Zn(acac)₂: Primarily used in spinel ferrites (MFe₂O₄ nanoparticles) for magnetic hyperthermia, contrasting with MoO₂(acac)₂'s role in catalytic frameworks .

- Ni(acac)₂ and Pt(acac)₂: Co-synthesized with Mo precursors in HEA nanowires for fuel cell catalysis, highlighting synergistic effects in multi-metal systems .

Stability and Handling

Q & A

Q. What are the standard methods for synthesizing heterogeneous catalysts using molybdenum(II) acetylacetonate?

this compound is commonly immobilized on functionalized substrates (e.g., graphene oxide) to create heterogeneous catalysts. Key steps include:

- Substrate Functionalization : Treating the substrate (e.g., graphene oxide) with base-Schiff ligands to enhance metal complex anchoring .

- Complex Immobilization : Reacting this compound with the functionalized substrate under controlled thermal or solvothermal conditions .

- Characterization : Confirming successful synthesis via FT-IR (to detect ligand coordination), XRD (to assess crystallinity), and FE-SEM (to visualize morphology) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound-based materials?

Essential techniques include:

- FT-IR Spectroscopy : Identifies acetylacetonate ligand coordination through peaks at 1520–1550 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-O-Mo vibrations) .

- XRD Analysis : Confirms crystallinity and phase purity by matching diffraction patterns with reference data .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles, critical for catalytic applications under high temperatures .

Q. How does the oxidation state of molybdenum in acetylacetonate complexes influence reactivity?

this compound exhibits distinct redox behavior compared to higher oxidation states (e.g., Mo(VI)). For example:

- Redox Activity : Mo(II) complexes are more prone to oxidation, enabling electron-transfer reactions in catalysis .

- Coordination Geometry : Mo(II) typically adopts octahedral or distorted geometries, affecting substrate binding in catalytic cycles .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in alcohol oxidation?

Proposed mechanisms involve:

- Electron Transfer : Mo(II) acts as a redox mediator, facilitating substrate oxidation via single-electron transfer (SET) pathways .

- Surface Interactions : When supported on graphene oxide, the catalyst’s activity is enhanced by π-π stacking between aromatic alcohols and the substrate, improving reactant adsorption .

- Ligand Role : Acetylacetonate ligands stabilize the active Mo center while allowing reversible ligand dissociation during catalysis .

Q. How can discrepancies in reported catalytic efficiencies of this compound-based systems be resolved?

Contradictions often arise from:

- Support Morphology : Variations in substrate surface area or porosity (e.g., graphene oxide vs. silica) alter active site accessibility .

- Metal Loading : Inconsistent Mo(II) concentrations (e.g., 1–5 wt%) affect turnover frequency (TOF) .

- Reaction Conditions : Temperature, solvent polarity, and oxygen availability must be standardized for cross-study comparisons .

Q. What strategies enhance the stability of this compound catalysts under harsh reaction conditions?

Approaches include:

- Covalent Anchoring : Functionalizing substrates with amine or thiol groups to strengthen metal-support interactions .

- Encapsulation : Embedding the complex in mesoporous matrices (e.g., metal-organic frameworks) to prevent leaching .

- Pre-treatment : Calcining the catalyst at moderate temperatures (200–300°C) to remove labile ligands without degrading the Mo center .

Q. How do this compound-based catalysts compare to other transition metal acetylacetonates (e.g., Co, Fe) in oxidation reactions?

Key differences include:

- Redox Potential : Mo(II) has a higher oxidation potential than Fe(II/III), enabling broader substrate scope .

- Ligand Lability : Acetylacetonate ligands in Mo(II) complexes dissociate more readily than in Co(II) analogs, facilitating active site regeneration .

- Selectivity : Mo(II) systems often outperform Mn(II) in stereoselective oxidations due to tighter transition-state control .

Methodological Guidance

Q. How should researchers design experiments to optimize this compound catalyst performance?

- Control Experiments : Include blank reactions (no catalyst) and comparisons with unsupported Mo(II) complexes to isolate substrate effects .

- Kinetic Studies : Measure initial reaction rates under varying temperatures and Mo(II) concentrations to derive activation energies .

- Post-Reaction Analysis : Use ICP-MS to quantify metal leaching and XPS to assess oxidation state changes after catalysis .

Q. What are best practices for reconciling conflicting data in this compound studies?

- Meta-Analysis : Compare studies using criteria like TOF, turnover number (TON), and substrate conversion rates .

- Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., identical solvent systems, catalyst loadings) .

- Advanced Characterization : Employ in-situ XAFS or EPR to monitor real-time structural changes during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.